A Technical Guide to 2-Amino-N-(tert-butyl)benzenesulfonamide (CAS No. 954268-81-6) for Advanced Research and Development
A Technical Guide to 2-Amino-N-(tert-butyl)benzenesulfonamide (CAS No. 954268-81-6) for Advanced Research and Development
Abstract: This guide provides a comprehensive technical overview of 2-Amino-N-(tert-butyl)benzenesulfonamide, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, outlines a robust synthesis protocol, explores its applications as a molecular scaffold in medicinal chemistry, and provides essential safety and handling information. The central focus is on the compound's strategic importance, stemming from its dual functionality of a primary aromatic amine and a sterically hindered sulfonamide, making it a valuable building block for novel therapeutics.
Compound Identification and Physicochemical Properties
2-Amino-N-(tert-butyl)benzenesulfonamide is a substituted aromatic sulfonamide. Its unique structure, featuring a nucleophilic amino group ortho to the sulfonamide moiety and a bulky tert-butyl group on the sulfonamide nitrogen, dictates its chemical reactivity and utility in organic synthesis.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 954268-81-6 [1][2][3].
Table 1: Physicochemical Properties of 2-Amino-N-(tert-butyl)benzenesulfonamide
| Property | Value | Source(s) |
| CAS Number | 954268-81-6 | [1][2] |
| Molecular Formula | C₁₀H₁₆N₂O₂S | [1] |
| Molecular Weight | 228.31 g/mol | [1] |
| IUPAC Name | 2-amino-N-(tert-butyl)benzenesulfonamide | [1] |
| Melting Point | 116 - 118 °C | [1] |
| Boiling Point | 370.0 ± 44.0 °C (Predicted) | [1] |
| Density | 1.189 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [1] |
Synthesis Methodology: A Two-Step Approach
The synthesis of 2-Amino-N-(tert-butyl)benzenesulfonamide can be logically achieved through a two-step process starting from a commercially available precursor, 2-nitrobenzenesulfonyl chloride. This strategy involves first establishing the sulfonamide bond, followed by the reduction of the nitro group.
Causality in Experimental Design:
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Step 1 (Sulfonamidation): The reaction between a sulfonyl chloride and an amine is the most fundamental and widely used method for creating sulfonamides.[4] Tert-butylamine is used as the amine source. The choice of a base (e.g., pyridine or triethylamine) is critical to neutralize the HCl byproduct, driving the reaction to completion. The steric hindrance of the tert-butyl group can slow the reaction rate, often necessitating mild heating.
-
Step 2 (Nitro Group Reduction): The nitro group serves as a masked form of the amine. Its reduction is a classic and reliable transformation in organic synthesis. Catalytic hydrogenation (e.g., using Palladium on carbon with H₂ gas) or chemical reduction (e.g., using tin(II) chloride or iron in acidic media) are standard methods. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
Experimental Protocol: Synthesis of 2-Amino-N-(tert-butyl)benzenesulfonamide
Step 1: Synthesis of N-(tert-butyl)-2-nitrobenzenesulfonamide
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To a stirred solution of tert-butylamine (1.2 equivalents) in dichloromethane (DCM, 10 mL/mmol of sulfonyl chloride) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add triethylamine (1.5 equivalents).
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.0 equivalent) in DCM dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, N-(tert-butyl)-2-nitrobenzenesulfonamide.
-
Purify the crude product by recrystallization from ethanol/water or by column chromatography.
Step 2: Synthesis of 2-Amino-N-(tert-butyl)benzenesulfonamide
-
Dissolve the N-(tert-butyl)-2-nitrobenzenesulfonamide (1.0 equivalent) from Step 1 in methanol or ethyl acetate.
-
Add Palladium on carbon (10% w/w, ~5 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Stir the mixture vigorously at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the final product, 2-Amino-N-(tert-butyl)benzenesulfonamide. The product is often of high purity but can be recrystallized if necessary.
Caption: Two-step synthesis workflow for 2-Amino-N-(tert-butyl)benzenesulfonamide.
Applications in Research and Drug Development
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its role in a wide array of therapeutics, including antibacterial, anti-inflammatory, and anticancer agents.[5] Sulfonamides are often considered bioisosteres of carboxylic acids, capable of engaging in similar hydrogen bonding interactions with biological targets.[4]
2-Amino-N-(tert-butyl)benzenesulfonamide is not typically an active pharmaceutical ingredient (API) itself but rather a highly valuable molecular scaffold for two primary reasons:
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Orthogonal Functionality: The presence of both a primary aromatic amine (-NH₂) and a sulfonamide (-SO₂NH-) provides two distinct reactive sites. The amino group can be readily derivatized via acylation, alkylation, or diazotization to introduce new pharmacophores or linking groups. The sulfonamide proton can also be involved in molecular recognition.
-
Steric Control: The N-tert-butyl group provides significant steric bulk. In drug design, this can be exploited to enhance selectivity for a specific enzyme's binding pocket by preventing non-specific interactions. It can also improve metabolic stability by sterically shielding the sulfonamide N-H bond from enzymatic degradation.
This compound is an ideal starting point for generating libraries of novel compounds for screening, particularly in areas like kinase inhibition, carbonic anhydrase inhibition, and the development of novel antibacterial agents.
Caption: Role as a scaffold for creating diverse chemical libraries.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-Amino-N-(tert-butyl)benzenesulfonamide is not widely available, data from structurally similar compounds, such as N-butylbenzenesulfonamide and other amino-benzamides, can provide guidance for safe handling.[6][7]
-
Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[7] May cause skin and serious eye irritation.[7] Like many sulfonamides, it may be harmful to aquatic life with long-lasting effects.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[8]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dust or aerosols are generated, a particle respirator may be necessary.[7]
-
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9] Wash hands and any exposed skin thoroughly after handling.[9] Keep away from incompatible materials such as strong oxidizing agents.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Store in an inert atmosphere if possible to prevent degradation of the amino group.[1]
First Aid Measures:
-
If Inhaled: Remove to fresh air. Get medical attention if symptoms occur.[8]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, consult a physician.[8]
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8]
-
If Swallowed: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[9]
Always consult a current, compound-specific SDS from the supplier before use.
References
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2-amino-N-(tert-butyl)benzenesulfonamide CAS 954268-81-6 Information.
-
2-Amino-N-(tert-butyl)benzenesulfonamide.
-
2-Amino-N-(tert-butyl)benzenesulfonamide.
-
2-amino-N-(tert-butyl)benzenesulfonamide | 954268-81-6.
-
N-Butylbenzenesulfonamide Safety Data Sheet.
-
N-n-Butylbenzenesulfonamide Safety Data Sheet.
-
tert-Butylbenzene Safety Data Sheet.
-
TBC-P Safety Data Sheet.
-
2-Amino-n-(tert-butyl)benzenesulfonamide, TRC 100 mg.
-
2-Amino-N-(tert-butyl)benzamide Safety Data Sheet.
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents.
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
-
New Reagent for Synthesis of Primary Sulfonamides: tBuONSO.
-
3-amino-N-(tert-butyl)benzenesulfonamide.
-
Synthesis method of N-tert-butyl benzene sulfonamide.
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.
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